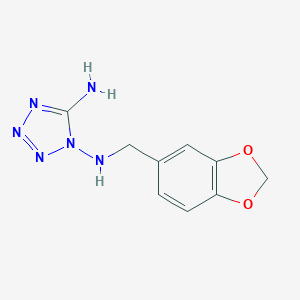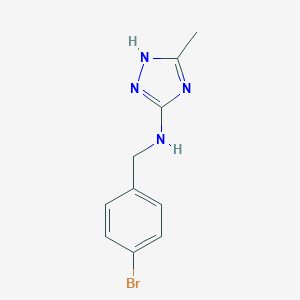
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine, also known as MTA or 4-MTA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent and selective serotonin releasing agent (SSRA) that is used in scientific research to study the effects of serotonin on the brain and behavior. MTA has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.
作用机制
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine works by selectively releasing serotonin from nerve terminals in the brain. It does this by binding to the serotonin transporter (SERT) and inducing the release of serotonin from vesicles in the presynaptic neuron. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also inhibits the reuptake of serotonin by the presynaptic neuron, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been found to produce a range of physiological and behavioral effects, including increased locomotor activity, decreased anxiety, and improved mood.
Biochemical and Physiological Effects:
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and norepinephrine in addition to serotonin, leading to increased locomotor activity and other stimulant effects. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to decrease anxiety and improve mood, possibly through its effects on serotonin and other neurotransmitter systems. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has also been found to have potential toxic effects on the brain and other organs, and its long-term effects on human health are not well understood.
实验室实验的优点和局限性
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has several advantages as a research tool, including its selectivity for serotonin release and its ability to produce a range of physiological and behavioral effects. It is also relatively easy to administer and has a relatively long duration of action compared to other serotonin releasing agents. However, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound. It is also not approved for human use and is classified as a controlled substance in many countries.
未来方向
There are several potential future directions for research on 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds. One area of interest is the development of new serotonin releasing agents with improved selectivity and safety profiles. Another area of interest is the use of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine and related compounds in the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Finally, further research is needed to better understand the long-term effects of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine on human health and to develop strategies for minimizing potential toxic effects.
合成方法
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine can be synthesized by a multistep process that involves the reaction of 4-methoxyphenylacetic acid with pyridine to form 1-(pyridin-4-yl)ethanone. This intermediate is then reacted with 2,4,5-trimethoxybenzylamine to form the final product, 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine. The synthesis of 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine requires specialized equipment and expertise, and should only be attempted by experienced chemists.
科学研究应用
1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine is primarily used in scientific research to study the role of serotonin in the brain and behavior. It has been found to have a unique pharmacological profile that makes it a valuable tool for investigating the mechanisms of serotonin release and reuptake, as well as the effects of serotonin on various physiological and pathological processes. 1-(pyridin-4-yl)-N-(2,4,5-trimethoxybenzyl)methanamine has been used in studies of depression, anxiety, addiction, and other psychiatric disorders, as well as in studies of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
1-pyridin-4-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-9-16(21-3)15(20-2)8-13(14)11-18-10-12-4-6-17-7-5-12/h4-9,18H,10-11H2,1-3H3 |
InChI 键 |
ZXAVPJASDZXPQI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1CNCC2=CC=NC=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(5-methyl-1H-1,2,4-triazol-3-yl)amine](/img/structure/B276611.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![4-{5-[(Cyclohexylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276616.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)
methanamine](/img/structure/B276621.png)
![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-4-methylbenzoic acid](/img/structure/B276628.png)